

# Spectroscopic Data for 6-Bromo-3-methoxy-2-nitropyridine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Bromo-3-methoxy-2-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **6-Bromo-3-methoxy-2-nitropyridine**, a valuable building block in pharmaceutical and chemical research. The following sections present the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The empirical formula for **6-Bromo-3-methoxy-2-nitropyridine** is  $C_6H_5BrN_2O_3$ , with a molecular weight of 233.02 g/mol [\[1\]](#). The spectroscopic data presented below serves to confirm the structure and purity of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.85	d	1H	H-4
7.25	d	1H	H-5
4.05	s	3H	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

#### <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
156.0	C-3
150.1	C-6
141.8	C-2
129.2	C-4
115.5	C-5
57.0	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Reference: CDCl<sub>3</sub> at 77.16 ppm.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (methyl)
1580	Strong	C=C stretch (aromatic)
1520	Strong	N-O asymmetric stretch (nitro group)
1350	Strong	N-O symmetric stretch (nitro group)
1250	Strong	C-O-C asymmetric stretch (ether)
1050	Strong	C-O-C symmetric stretch (ether)
850	Strong	C-Br stretch

Sample Preparation: KBr pellet.

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
233/235	100/98	[M] <sup>+</sup> (Molecular ion peak, bromine isotopes)
203/205	40/39	[M-NO] <sup>+</sup>
188/190	25/24	[M-NO <sub>2</sub> ] <sup>+</sup>
157	30	[M-Br] <sup>+</sup>
129	15	[M-Br-CO] <sup>+</sup>

Ionization Method: Electron Impact (EI).

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy Protocol

A sample of **6-Bromo-3-methoxy-2-nitropyridine** (approximately 10-20 mg for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR) is dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. For  $^1\text{H}$  NMR, a standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is employed with a spectral width of approximately 250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio. Data processing involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm for  $^1\text{H}$ ) or the solvent peak ( $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

### FT-IR Spectroscopy (KBr Pellet Method) Protocol

Approximately 1-2 mg of finely ground **6-Bromo-3-methoxy-2-nitropyridine** is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is thoroughly ground to a fine, homogeneous powder. A portion of the powder is then transferred to a pellet die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or translucent pellet.

The KBr pellet is then placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$  by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

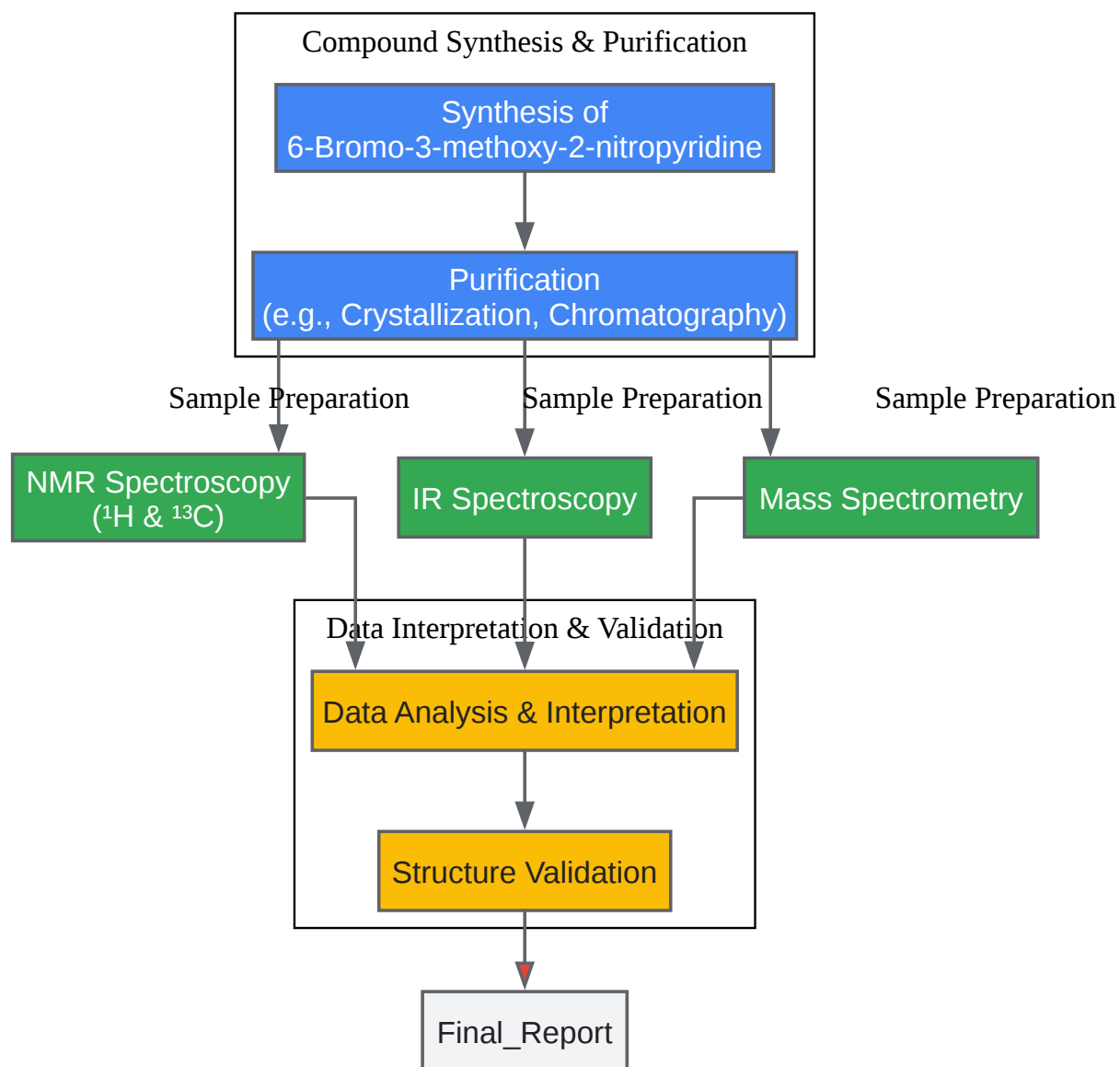
## Electron Impact Mass Spectrometry (EI-MS) Protocol

A dilute solution of **6-Bromo-3-methoxy-2-nitropyridine** is prepared in a volatile organic solvent such as methanol or dichloromethane. The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, and the resulting data is plotted as a mass spectrum.

## Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.



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## References

- 1. <sup>13</sup>C NMR Chemical Shift [sites.science.oregonstate.edu]
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)